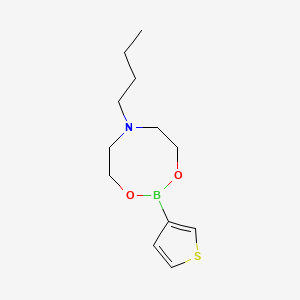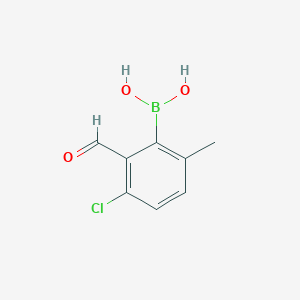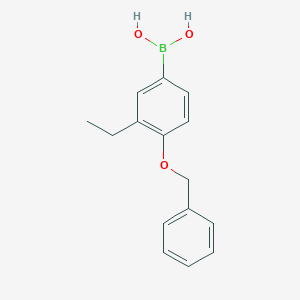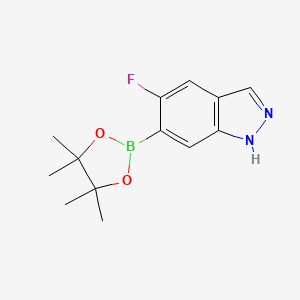
5-Fluoro-4-formyl-3-methoxyphenylboronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Fluoro-4-formyl-3-methoxyphenylboronic acid is a chemical compound with the molecular formula C8H8BFO4 and a molecular weight of 197.96 . It is a solid substance that is stored at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H8BFO4/c1-14-8-3-5(9(12)13)2-7(10)6(8)4-11/h2-4,12-13H,1H3 . This code provides a specific textual identifier for the compound’s molecular structure.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, boronic acids are known to be involved in various types of reactions. For instance, they are used in Suzuki-Miyaura cross-coupling reactions . These reactions are widely applied in organic synthesis for the formation of carbon-carbon bonds .Physical And Chemical Properties Analysis
This compound is a solid substance . It is stored at temperatures between 2-8°C .Wissenschaftliche Forschungsanwendungen
5-Fluoro-4-formyl-3-methoxyphenylboronic acid has a wide range of applications in scientific research. It has been used in the synthesis of various compounds, including drugs, and has been used for the study of biochemical and physiological processes. This compound has also been used in the synthesis of organometallic compounds, which can be used as catalysts in organic synthesis. Additionally, this compound has been used in the synthesis of polymers and other materials, which can be used for various applications.
Wirkmechanismus
The mechanism of action of 5-Fluoro-4-formyl-3-methoxyphenylboronic acid is not completely understood. However, it is believed that the boronic acid group of this compound can form a strong bond with the oxygen atom of a substrate molecule, resulting in the formation of a boronate ester. This boronate ester can then be used as a catalyst for various reactions. Additionally, this compound can be used as an inhibitor of certain enzymes, such as proteases, which can be used to study the biochemical and physiological effects of the enzyme.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it has been shown to have some effects on the activity of certain enzymes, such as proteases. Additionally, it has been shown to have some effects on the synthesis of certain compounds, such as drugs, and has been used in the study of biochemical and physiological processes.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 5-Fluoro-4-formyl-3-methoxyphenylboronic acid in lab experiments has several advantages. One of the main advantages is its high reactivity, which allows for the rapid synthesis of various compounds. Additionally, this compound is relatively inexpensive, which makes it an attractive option for lab experiments.
However, there are also some limitations to the use of this compound in lab experiments. One of the main limitations is its relatively low solubility in water, which can make it difficult to use in certain experiments. Additionally, this compound is relatively unstable, which can lead to the formation of byproducts that can interfere with the desired reaction.
Zukünftige Richtungen
The potential future directions for 5-Fluoro-4-formyl-3-methoxyphenylboronic acid include further research into its biochemical and physiological effects, as well as its potential applications in drug discovery. Additionally, further research into the synthesis of this compound could lead to the development of more efficient and cost-effective methods for its synthesis. Additionally, further research into the mechanism of action of this compound could lead to the development of new and more efficient catalysts for various reactions. Finally, further research into the use of this compound in the synthesis of polymers and other materials could lead to the development of new and improved materials for various applications.
Synthesemethoden
5-Fluoro-4-formyl-3-methoxyphenylboronic acid can be synthesized through a variety of methods. One of the most common methods involves the reaction of 4-formyl-3-methoxyphenylboronic acid (4FMPA) with 5-fluoro-2-nitrobenzene. This reaction is carried out in an aqueous solution of sodium hydroxide at room temperature. The reaction produces this compound and sodium nitrate as byproducts. Other methods for synthesizing this compound include the use of palladium catalysts, which can be used to catalyze the reaction of 4FMPA with 5-fluoro-2-nitrobenzene in aqueous or organic solvents.
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray, and in case of contact with eyes, rinse cautiously with water for several minutes .
Eigenschaften
IUPAC Name |
(3-fluoro-4-formyl-5-methoxyphenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BFO4/c1-14-8-3-5(9(12)13)2-7(10)6(8)4-11/h2-4,12-13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGNSMPCOHBPAGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)F)C=O)OC)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BFO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.96 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














